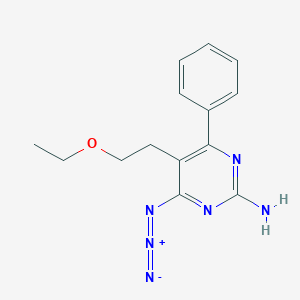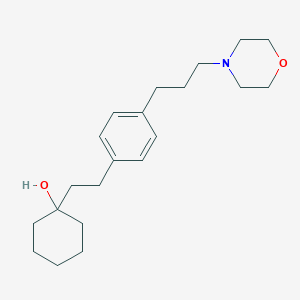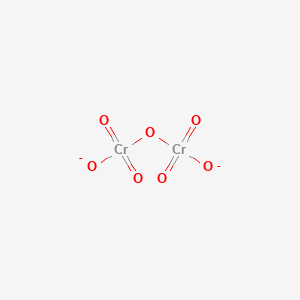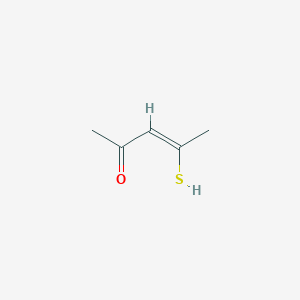
(Z)-4-Mercapto-3-penten-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4-Mercapto-3-penten-2-one, also known as 4M3P, is a sulfur-containing organic compound that is commonly found in foods such as onions, garlic, and cooked meats. This molecule is known for its strong odor and taste, which is attributed to its ability to form volatile compounds upon heating. In recent years, scientists have become increasingly interested in the potential applications of 4M3P in various fields, including food science, medicine, and environmental science.
Wirkmechanismus
The mechanism of action of (Z)-4-Mercapto-3-penten-2-one is not yet fully understood, but it is believed to be related to its ability to scavenge free radicals and inhibit inflammatory pathways. In studies involving cell cultures and animal models, (Z)-4-Mercapto-3-penten-2-one has been shown to reduce oxidative stress and inflammation, which are known to contribute to the development of various diseases.
Biochemische Und Physiologische Effekte
In addition to its anti-inflammatory and antioxidant properties, (Z)-4-Mercapto-3-penten-2-one has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain bacteria and fungi, which could be useful in preventing food spoilage. It has also been shown to have a positive effect on blood lipid levels, which could help reduce the risk of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (Z)-4-Mercapto-3-penten-2-one in lab experiments is its relatively low cost and availability. It can be synthesized using common laboratory equipment and reagents, and is readily available from commercial suppliers. However, one limitation is its strong odor and taste, which can make it difficult to work with in certain applications. Additionally, its potential volatility and reactivity can make it challenging to handle and store.
Zukünftige Richtungen
There are many potential future directions for research involving (Z)-4-Mercapto-3-penten-2-one. One area of interest is its potential as a natural preservative in food products, which could help reduce the need for synthetic preservatives. Another area of interest is its potential as a therapeutic agent in the treatment of various diseases such as cancer and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of (Z)-4-Mercapto-3-penten-2-one and its potential applications in various fields.
Synthesemethoden
The synthesis of (Z)-4-Mercapto-3-penten-2-one can be achieved through a variety of methods, including chemical synthesis and enzymatic processes. One common method involves the reaction of 3-penten-2-one with hydrogen sulfide gas in the presence of a catalyst such as sodium hydroxide. Enzymatic methods involve the use of enzymes such as alliinase, which is found in garlic, to catalyze the conversion of alliin to (Z)-4-Mercapto-3-penten-2-one.
Wissenschaftliche Forschungsanwendungen
(Z)-4-Mercapto-3-penten-2-one has been the subject of numerous scientific studies due to its potential applications in various fields. In food science, (Z)-4-Mercapto-3-penten-2-one has been shown to have antimicrobial properties, which could be used to help preserve food and prevent spoilage. In medicine, (Z)-4-Mercapto-3-penten-2-one has been studied for its potential as an anti-inflammatory and antioxidant agent, which could be used to treat a variety of diseases such as cancer and cardiovascular disease.
Eigenschaften
CAS-Nummer |
14803-21-5 |
|---|---|
Produktname |
(Z)-4-Mercapto-3-penten-2-one |
Molekularformel |
C5H8OS |
Molekulargewicht |
116.18 g/mol |
IUPAC-Name |
(Z)-4-sulfanylpent-3-en-2-one |
InChI |
InChI=1S/C5H8OS/c1-4(6)3-5(2)7/h3,7H,1-2H3/b5-3- |
InChI-Schlüssel |
VGSRLNPOIBVYCM-HYXAFXHYSA-N |
Isomerische SMILES |
C/C(=C/C(=O)C)/S |
SMILES |
CC(=CC(=O)C)S |
Kanonische SMILES |
CC(=CC(=O)C)S |
Andere CAS-Nummern |
73059-87-7 |
Synonyme |
3-Pentene-2-thione, 4-hydroxy- (7CI,8CI,9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



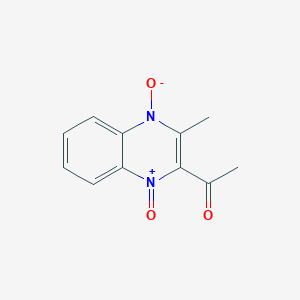
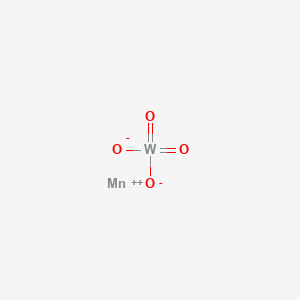

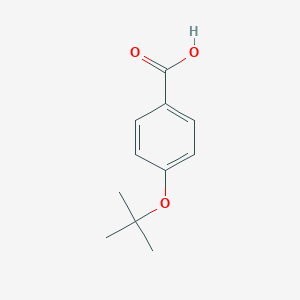
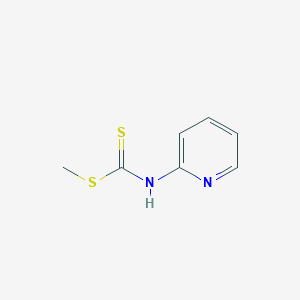
![9,10-Anthracenedione, 1-amino-4-[(2,4-dinitrophenyl)amino]-](/img/structure/B78599.png)
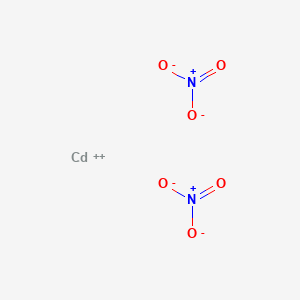

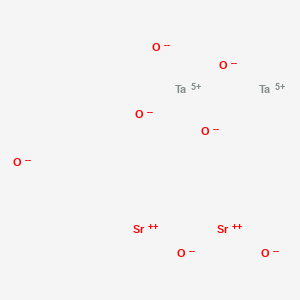
![1-(2-Chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,3,5,6-tetramethylphenyl]-1-nitrosourea](/img/structure/B78603.png)
